molecular formula C16H9Cl2F3N2O B3036835 3-Chloro-2-{5-[chloro(phenyl)methyl]-3-isoxazolyl}-5-(trifluoromethyl)pyridine CAS No. 400081-92-7

3-Chloro-2-{5-[chloro(phenyl)methyl]-3-isoxazolyl}-5-(trifluoromethyl)pyridine

Cat. No.: B3036835
CAS No.: 400081-92-7
M. Wt: 373.2 g/mol
InChI Key: GXBXXNJQWONIMW-UHFFFAOYSA-N
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Description

3-Chloro-2-{5-[chloro(phenyl)methyl]-3-isoxazolyl}-5-(trifluoromethyl)pyridine is a complex organic compound that features a trifluoromethyl group, a chlorinated phenylmethyl group, and an isoxazole ring

Scientific Research Applications

3-Chloro-2-{5-[chloro(phenyl)methyl]-3-isoxazolyl}-5-(trifluoromethyl)pyridine has several scientific research applications, including:

Mechanism of Action

The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Safety and Hazards

Some trifluoromethylpyridines are considered hazardous and can cause skin and eye irritation, and respiratory issues .

Future Directions

Trifluoromethylpyridines have found extensive use in the agrochemical and pharmaceutical industries, and it is expected that many novel applications will be discovered in the future . They make up more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-{5-[chloro(phenyl)methyl]-3-isoxazolyl}-5-(trifluoromethyl)pyridine typically involves multiple steps, starting with the preparation of the isoxazole ring and the trifluoromethylpyridine core. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-{5-[chloro(phenyl)methyl]-3-isoxazolyl}-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents for redox reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures, pressures, and solvent systems to ensure optimal reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted isoxazole and pyridine derivatives.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethylpyridine derivatives and isoxazole-containing molecules. Examples include:

Uniqueness

What sets 3-Chloro-2-{5-[chloro(phenyl)methyl]-3-isoxazolyl}-5-(trifluoromethyl)pyridine apart is its combination of functional groups, which confer unique chemical and biological properties. The presence of both the trifluoromethyl group and the isoxazole ring enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

5-[chloro(phenyl)methyl]-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl2F3N2O/c17-11-6-10(16(19,20)21)8-22-15(11)12-7-13(24-23-12)14(18)9-4-2-1-3-5-9/h1-8,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXBXXNJQWONIMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC(=NO2)C3=C(C=C(C=N3)C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl2F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-2-{5-[chloro(phenyl)methyl]-3-isoxazolyl}-5-(trifluoromethyl)pyridine
Reactant of Route 2
3-Chloro-2-{5-[chloro(phenyl)methyl]-3-isoxazolyl}-5-(trifluoromethyl)pyridine
Reactant of Route 3
3-Chloro-2-{5-[chloro(phenyl)methyl]-3-isoxazolyl}-5-(trifluoromethyl)pyridine
Reactant of Route 4
3-Chloro-2-{5-[chloro(phenyl)methyl]-3-isoxazolyl}-5-(trifluoromethyl)pyridine
Reactant of Route 5
3-Chloro-2-{5-[chloro(phenyl)methyl]-3-isoxazolyl}-5-(trifluoromethyl)pyridine
Reactant of Route 6
3-Chloro-2-{5-[chloro(phenyl)methyl]-3-isoxazolyl}-5-(trifluoromethyl)pyridine

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